Tasumatrol E
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Overview
Description
Tasumatrol E is a taxane diterpenoid isolated from Taxus sumatrana and has been shown to exhibit antineoplastic activity. It has a role as a metabolite and an antineoplastic agent. It is a taxane diterpenoid, a carbotricyclic compound, an acetate ester, a benzoate ester, a secondary alcohol and a tertiary alcohol.
Scientific Research Applications
Analgesic and Anti-inflammatory Activities
Tasumatrol E, derived from Taxus species, has been studied for its potential analgesic and anti-inflammatory properties. A study on compounds isolated from Taxus wallichiana Zucc., including tasumatrol B, showed significant analgesic and anti-inflammatory activities in various models. This suggests potential applications of Tasumatrol E in managing pain and inflammation (Qayum et al., 2012).
Anticancer Potential
Research on tasumatrol B, a compound closely related to Tasumatrol E, has revealed its promising anticancer potential. Isolated from Taxus wallichiana, this compound exhibited cytotoxic activity against various cancer cell lines. This indicates a potential application of Tasumatrol E in cancer research and treatment (Qayum et al., 2019).
Structural Analysis and Isolation
The structural elucidation of Tasumatrol E and related compounds has been a focus of several studies. Research on Taxus sumatrana led to the isolation and structural determination of new taxane diterpenoids, including tasumatrols A, B, and E. This foundational research provides insight into the chemical nature of Tasumatrol E and related compounds (Shen et al., 2003; Shen et al., 2005).
Cytotoxicity and Therapeutic Potential
Studies have explored the cytotoxicity of Tasumatrol E and related compounds. Research on Tasumatrols from Taxus sumatrana showed that these compounds exhibit cytotoxicity against certain cancer cell lines, highlighting their potential therapeutic applications (Shen et al., 2008).
properties
Product Name |
Tasumatrol E |
---|---|
Molecular Formula |
C33H44O13 |
Molecular Weight |
648.7 g/mol |
IUPAC Name |
[(2S,4R,5R,5aS,6S,8S,9S,9aR,10S,10aS)-6,8-diacetyloxy-9-(acetyloxymethyl)-2,4,9,10-tetrahydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethyl-2,4,5,6,7,8,9a,10-octahydro-1H-benzo[f]azulen-5-yl] benzoate |
InChI |
InChI=1S/C33H44O13/c1-16-21(37)14-32(30(5,6)41)24(16)25(38)28(46-29(40)20-11-9-8-10-12-20)31(7)22(44-18(3)35)13-23(45-19(4)36)33(42,15-43-17(2)34)26(31)27(32)39/h8-12,21-23,25-28,37-39,41-42H,13-15H2,1-7H3/t21-,22-,23-,25+,26-,27-,28-,31+,32-,33-/m0/s1 |
InChI Key |
LERGIFKZIYQODU-KNIUGVHDSA-N |
Isomeric SMILES |
CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]([C@]([C@H]3[C@@H]([C@@]2(C[C@@H]1O)C(C)(C)O)O)(COC(=O)C)O)OC(=O)C)OC(=O)C)C)OC(=O)C4=CC=CC=C4)O |
Canonical SMILES |
CC1=C2C(C(C3(C(CC(C(C3C(C2(CC1O)C(C)(C)O)O)(COC(=O)C)O)OC(=O)C)OC(=O)C)C)OC(=O)C4=CC=CC=C4)O |
synonyms |
tasumatrol E |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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